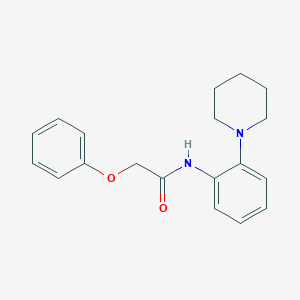![molecular formula C17H15ClN2O4S B244952 Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B244952.png)
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA is a member of the thiophene family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is not fully understood, but it is thought to act through a variety of different pathways. Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and may also act as an inhibitor of certain neurotransmitter receptors in the brain.
Biochemical and physiological effects:
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cell lines, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth. In the brain, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to regulate the activity of certain neurotransmitter receptors, and may also have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and has been extensively studied for its biological activity. However, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, which may have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the role of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate in regulating neuronal activity and synaptic plasticity, which may have implications for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanisms of action of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate and its potential applications in scientific research.
Synthesemethoden
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have anti-tumor activity in a number of different cancer cell lines, and may be useful as a chemotherapeutic agent. In neuroscience, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been studied for its potential role in regulating neuronal activity and synaptic plasticity. Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has also been investigated as a potential lead compound for the development of new drugs targeting a variety of different biological pathways.
Eigenschaften
Molekularformel |
C17H15ClN2O4S |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
methyl 5-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O4S/c1-9-6-11(4-5-13(9)18)24-8-14(21)20-16-12(7-19)10(2)15(25-16)17(22)23-3/h4-6H,8H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
SZLVBSKRUGSZTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)